

# An In-depth Technical Guide to the Physical Properties of Deuterated Methanol

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## Compound of Interest

Compound Name: *Methanol-d3*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated methanol, a critical solvent and reagent in advanced scientific research and pharmaceutical development. This document details the physical characteristics of its primary isotopologues— $\text{CH}_3\text{OD}$ ,  $\text{CD}_3\text{OH}$ , and  $\text{CD}_3\text{OD}$ —and offers insights into the experimental protocols for their determination. Furthermore, it explores the significant role of deuterated methanol in altering drug pharmacokinetics through the kinetic isotope effect.

## Core Physical Properties of Deuterated Methanol Isotopologues

The substitution of hydrogen with its heavier isotope, deuterium, results in notable changes in the physical properties of methanol. These differences are crucial for applications ranging from NMR spectroscopy to the synthesis of deuterated pharmaceuticals.<sup>[1][2]</sup> The following tables summarize the key physical properties of methanol and its common deuterated isotopologues.

Table 1: General and Thermodynamic Properties

Property	Methanol (CH <sub>3</sub> OH)	Methanol-d1 (CH <sub>3</sub> OD)	Methanol-d3 (CD <sub>3</sub> OH)	Methanol-d4 (CD <sub>3</sub> OD)
CAS Number	67-56-1	1455-13-6[3]	1849-29-2[4]	811-98-3
Molecular Formula	CH <sub>4</sub> O	CH <sub>3</sub> DO[3]	CHD <sub>3</sub> O	CD <sub>4</sub> O
Molar Mass (g/mol)	32.04	33.05[3]	35.06[5][6]	36.07[7]
Melting Point (°C)	-97.6	-98[3][8]	-97.8[4]	-98[9][7]
Boiling Point (°C)	64.7	65.5[3]	64.7[4]	65[7]
Flash Point (°C)	11-12	11.1[8]	-	11[9]

Table 2: Physical and Optical Properties

Property	Methanol (CH <sub>3</sub> OH)	Methanol-d1 (CH <sub>3</sub> OD)	Methanol-d3 (CD <sub>3</sub> OH)	Methanol-d4 (CD <sub>3</sub> OD)
Density (g/mL at 25°C)	0.792	0.813[3]	0.867	0.888[7]
Refractive Index (n <sub>20/D</sub> )	1.329	1.327[3]	-	1.326
Appearance	Clear, colorless liquid[10]	Clear, colorless liquid[3]	-	Clear, colorless liquid[7]
Solubility in Water	Miscible[10]	Completely miscible[3]	-	Miscible

## Experimental Protocols for Property Determination

The accurate determination of the physical properties of deuterated methanol is paramount for its effective application. Below are detailed methodologies for key experiments.

## Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing purity. The capillary method is a widely used and reliable technique.

- Apparatus: Mel-Temp apparatus or similar heating block, capillary tubes (one end sealed), thermometer.[11]
- Procedure:
  - Sample Preparation: A small amount of the solid (frozen deuterated methanol) is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.[12]
  - Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
  - Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.
  - Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[11] For pure substances, this range is typically narrow (0.5-1°C).

## Density Measurement (Pycnometer or Graduated Cylinder Method)

Density is a crucial parameter for solvent-based calculations and reaction stoichiometry.

- Apparatus: Pycnometer (for high precision) or a graduated cylinder, and an analytical balance.[13][14][15]
- Procedure (using a graduated cylinder):
  - Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[15]

- Volume Measurement: A known volume of the deuterated methanol isotopologue is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.[15]
- Mass of Cylinder and Liquid: The total mass of the graduated cylinder containing the liquid is measured.[15]
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[13][15]
- Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[13]

## Refractive Index Measurement (Abbe Refractometer)

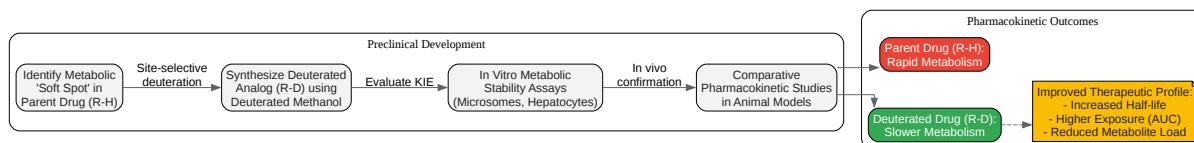
The refractive index is an important property for identifying substances and assessing their purity.

- Apparatus: Abbe refractometer, a constant temperature bath.
- Procedure:
  - Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
  - Sample Application: A few drops of the deuterated methanol sample are placed on the prism of the refractometer.
  - Measurement: The prism is closed, and the light source is adjusted to illuminate the scale. The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
  - Reading: The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value, typically 20°C, using the connected water bath.

# Application in Drug Development: The Kinetic Isotope Effect

A significant application of deuterated methanol in pharmaceutical research is in the synthesis of deuterated drug candidates.[16][17] The substitution of hydrogen with deuterium at a metabolic "soft spot" in a drug molecule can significantly slow down its metabolism due to the Kinetic Isotope Effect (KIE).[18][19][20] The C-D bond is stronger than the C-H bond, requiring more energy for cleavage by metabolic enzymes like Cytochrome P450.[21][22] This can lead to an improved pharmacokinetic profile, including a longer half-life, increased exposure, and potentially reduced toxic metabolites.[19][23]

The following diagram illustrates a simplified workflow for leveraging the KIE in drug development.

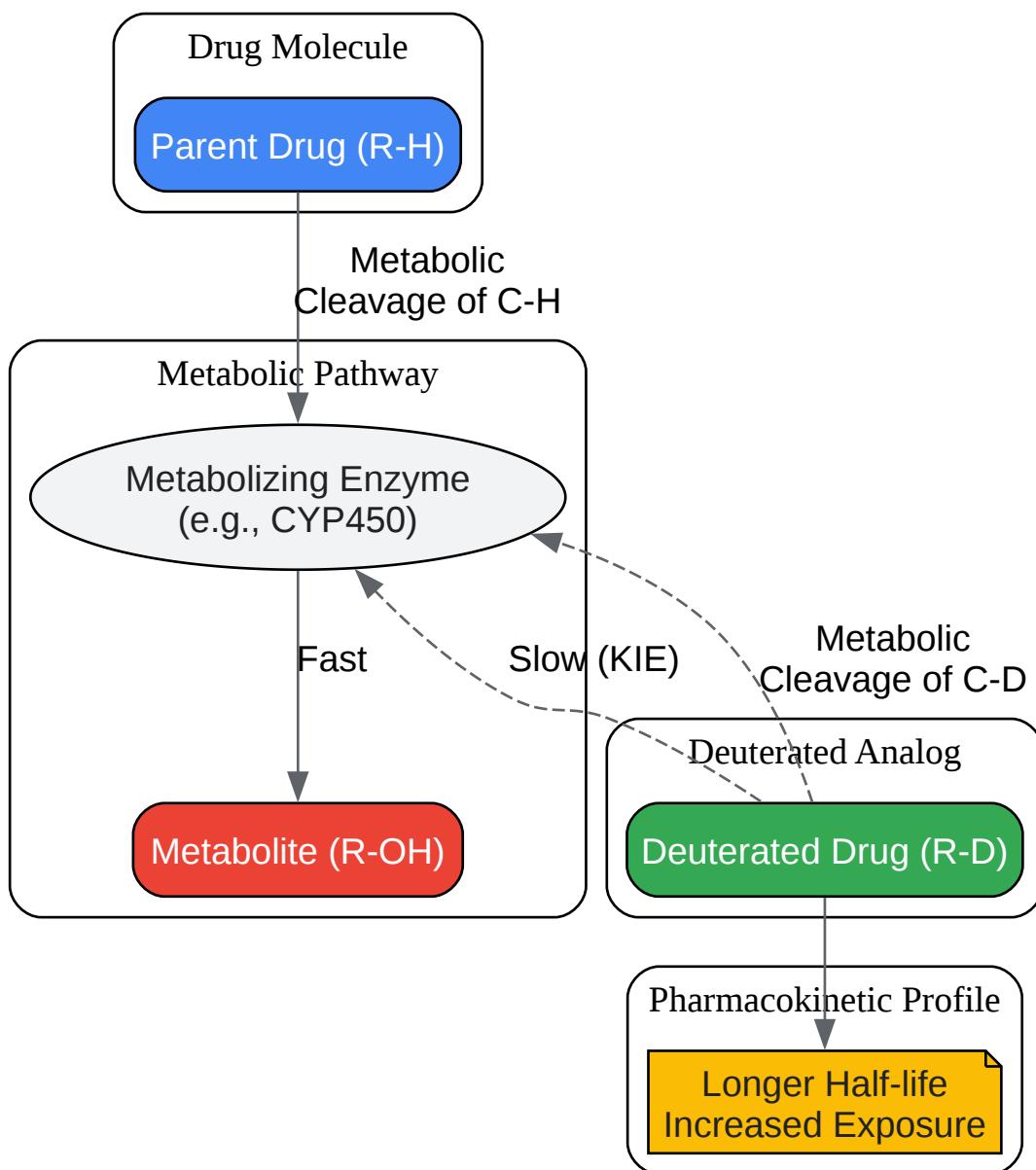


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Caption: Workflow for utilizing the Kinetic Isotope Effect in drug development.

## Signaling Pathways and Logical Relationships

The use of deuterated compounds in drug development offers a strategic advantage by modifying metabolic pathways. The following diagram illustrates the logical relationship between deuteration and its effect on drug metabolism and pharmacokinetics.



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Caption: Impact of deuteration on a drug's metabolic pathway and pharmacokinetics.

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